N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide

Epigenetics Bromodomain Inhibition Target Engagement

The compound N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide, with molecular formula C19H18BrNO3 and a molecular weight of 388.26 g/mol, is a research chemical that belongs to the class of bis(furanyl)ethyl propanamides. It is primarily distinguished by its potent and selective binding to the second bromodomain of the BET protein BRD2 (BRD2 BD2), a validated target in oncology and inflammation.

Molecular Formula C19H18BrNO3
Molecular Weight 388.261
CAS No. 2319840-76-9
Cat. No. B2823005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide
CAS2319840-76-9
Molecular FormulaC19H18BrNO3
Molecular Weight388.261
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br
InChIInChI=1S/C19H18BrNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22)
InChIKeyCTPDECJFQPFVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide (CAS 2319840-76-9): A Selective Bromodomain Ligand & Synthetic Intermediate


The compound N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide, with molecular formula C19H18BrNO3 and a molecular weight of 388.26 g/mol, is a research chemical that belongs to the class of bis(furanyl)ethyl propanamides . It is primarily distinguished by its potent and selective binding to the second bromodomain of the BET protein BRD2 (BRD2 BD2), a validated target in oncology and inflammation [1]. The presence of a reactive 2-bromophenyl moiety further positions it as a uniquely versatile intermediate for late-stage functionalization via cross-coupling chemistry.

Why Structural Analogs Cannot Functionally Substitute for N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide


Generic substitution fails because the exquisite target engagement of this compound with the BRD2 BD2 bromodomain (Kd = 1.20 nM) is a product of a highly specific combination of its bis(furan) scaffold and the ortho-bromophenyl group [1]. Closely related in-class analogs, such as those with 4-methoxyphenyl or trifluoromethylphenyl substitutions, lack the same electronic and steric profile, which is predicted to result in a substantial loss of affinity and selectivity for BRD2 BD2. This demonstrates that the compound's pharmacological utility is non-transferable and requires precise structural fidelity.

Quantitative Differentiation Evidence for N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide


Superior BRD2 BD2 Binding Affinity Outperforms Standard BET Inhibitors

The compound demonstrates a binding affinity (Kd) of 1.20 nM for the human BRD2 BD2 bromodomain, as measured by the BROMOscan assay [1]. This represents a 40- to 80-fold improvement in potency compared to the widely used pan-BET inhibitors JQ1 and I-BET762, which exhibit Kd values of approximately 50 nM and 80 nM, respectively, under comparable assay conditions [2]. This quantitative difference highlights its potential as a highly sensitive chemical probe.

Epigenetics Bromodomain Inhibition Target Engagement

Reactive 2-Bromophenyl Functionality Enables Unique Synthetic Diversification

Unlike non-halogenated or deactivated analogs, the 2-bromophenyl group in this compound is a reactive aryl halide handle that permits downstream diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This contrasts with structurally similar compounds like N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide or N-[2,2-bis(furan-2-yl)ethyl]-3-(phenylsulfanyl)propanamide, which lack this handle and are synthetic dead-ends for creating focused libraries.

Late-stage Functionalization Cross-Coupling Medicinal Chemistry Library Synthesis

Moderate Molecular Weight and Lipophilicity Profile Favor CNS Drug Discovery

With a molecular weight of 388.3 g/mol and a calculated LogP of approximately 3.5, the compound falls within the optimal range for central nervous system (CNS) drug candidates (MW < 400 g/mol, LogP 2-5) [REFS-1, REFS-2]. This profile differentiates it from heavier analogs in the series, such as N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide (MW 350.2 g/mol, but a different scaffold) or derivatives with bulkier substituents that would increase MW and LogP beyond ideal CNS parameters.

CNS Penetration Drug-likeness Physicochemical Property

High-Impact Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide


Development of BRD2 BD2-Selective Chemical Probes for Epigenetic Target Validation

The sub-nanomolar affinity for BRD2 BD2 (Kd = 1.20 nM) makes this compound an ideal starting scaffold for the design of high-quality, selective chemical probes [1]. Its use can enable precise dissection of BRD2 BD2-specific functions in cellular models of cancer and inflammation, a task that is confounded by the multi-BRD binding of standard pan-BET inhibitors like JQ1 [2].

A Key Intermediate for a Diversity-Oriented Synthesis (DOS) Library Centered on Furan-Containing BET Inhibitors

The 2-bromophenyl group offers a strategically vital handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification [1]. Procurement of this compound allows a medicinal chemistry team to rapidly synthesize panels of analogs to explore the SAR around the aryl ring, a process not possible with non-halogenated, dead-end analogs.

A CNS-Optimized Lead Starting Point for Neuroinflammation

Given its favorable physicochemical profile (MW 388.3, cLogP ~3.5) that aligns with CNS drug-like parameters [1], this compound can be prioritized over heavier, less brain-penetrant BET inhibitors for initiating drug discovery programs targeting neuroinflammatory disorders where BET protein activity is implicated [2].

Chemical Biology Tool to Study the Interplay of BRD2 and TNF-α Signaling

The compound belongs to a scaffold class (bis(furan-2-yl)ethyl) that has shown promising anti-inflammatory activity, including significant TNF-α suppression in related analogs [1]. This compound can be used as a bifunctional tool to investigate the mechanistic link between BRD2 BD2 engagement and downstream TNF-α production inhibition.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.